Glychionide A
Overview
Description
Mechanism of Action
- Role : It induces apoptosis (programmed cell death) and autophagy (cellular self-degradation), leading to cancer cell inhibition .
- Resulting Changes : This modulation triggers apoptosis and autophagy pathways, contributing to cancer cell suppression .
- Downstream Effects : These pathways regulate cell survival, growth, and homeostasis, ultimately influencing cancer cell fate .
- Cellular Effects : Cancer cell growth inhibition, cell cycle arrest, and altered protein expression contribute to its antitumor activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Glychionide A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with apoptosis-related proteins such as Bax, Caspase 9, and Bcl-2, as well as autophagy-related proteins like LC3I, LC3II, Beclin 1, and p62. These interactions lead to the induction of apoptosis and autophagy in cancer cells, thereby inhibiting their proliferation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In pancreatic cancer cells, this compound has been observed to inhibit cell proliferation by inducing apoptosis and autophagy. This compound also causes cell cycle arrest in the G2/M phase, increases reactive oxygen species (ROS) levels, and disrupts mitochondrial membrane potential (MMP). These effects collectively contribute to the inhibition of cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. This compound binds to apoptosis-related proteins, leading to the activation of apoptotic pathways. It also interacts with autophagy-related proteins, promoting autophagic cell death. Additionally, this compound causes an increase in ROS levels and a decline in MMP, further contributing to its anticancer effects. These molecular interactions highlight the multifaceted mechanism of action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time this compound is relatively stable and maintains its activity over extended periodsStudies have shown that this compound can induce sustained apoptosis and autophagy in cancer cells, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and effectively inhibits cancer cell proliferation. At higher doses, this compound may cause adverse effects, including toxicity to normal cells. These findings underscore the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways It interacts with enzymes and cofactors that regulate apoptosis and autophagyUnderstanding these metabolic pathways is crucial for elucidating the full spectrum of this compound’s biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells. These interactions are essential for this compound’s therapeutic efficacy and highlight the importance of understanding its transport and distribution dynamics .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Understanding this compound’s subcellular localization is vital for optimizing its therapeutic potential and minimizing off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycosides, including Glychionide A, typically involves glycosylation reactions. These reactions can be performed using various glycosyl donors and acceptors under different conditions . The specific synthetic route for this compound involves the glycosylation of 5,8-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl with β-D-glucopyranosiduronic acid .
Industrial Production Methods
Industrial production of this compound would likely involve the extraction of the compound from the roots of Glycyrrhiza glabra, followed by purification processes such as chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Glychionide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield hydroquinones .
Scientific Research Applications
Glychionide A has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.
Medicine: Explored for its potential as an anticancer agent, particularly against pancreatic cancer.
Industry: Potential applications in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Glychionide A is similar to other flavonosides found in Glycyrrhiza glabra, such as Glychionide B. this compound is unique due to its specific glycosylation pattern and its potent anticancer properties . Other similar compounds include:
Biological Activity
Glychionide A, a flavonoid compound, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Overview of this compound
This compound is a flavonoid glycoside derived from certain plant species. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound's structure allows it to interact with cellular pathways that regulate apoptosis (programmed cell death) and autophagy (cellular degradation processes).
- Induction of Apoptosis : this compound has been shown to activate apoptotic pathways in cancer cells. This is primarily mediated through the modulation of key proteins involved in apoptosis, including caspases and Bcl-2 family proteins .
- Autophagy Activation : In addition to apoptosis, this compound promotes autophagy, a process that can lead to cell death in cancer cells under certain conditions. This dual action enhances its potential as an anticancer agent .
- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest in various cancer cell lines, which prevents proliferation and leads to increased cell death .
Efficacy Against Cancer Cell Lines
This compound exhibits significant cytotoxic effects against several cancer types. The following table summarizes its efficacy against different cancer cell lines:
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
PANC-1 (Pancreatic) | 14 | Apoptosis and autophagy activation |
MCF-7 (Breast) | 12 | Cell cycle arrest and apoptosis |
HCT116 (Colon) | 10 | Apoptosis induction |
Data sourced from recent studies on this compound's biological activity .
Case Study 1: Antitumor Effects in Pancreatic Carcinoma
A study investigated the effects of this compound on PANC-1 pancreatic carcinoma cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 14 μM. The compound was found to induce both apoptotic and autophagic pathways, confirming its potential as a therapeutic agent for pancreatic cancer .
Case Study 2: Efficacy in Breast Cancer Cells
Another study focused on MCF-7 breast cancer cells, where this compound exhibited an IC50 value of 12 μM. The compound was effective in inducing apoptosis and caused cell cycle arrest at the G1 phase, indicating its potential utility in breast cancer therapies .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)/t15-,16-,17+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFOLNOWFPVLGZ-BHWDSYMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119152-50-0 | |
Record name | Glychionide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119152500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCHIONIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58792ZUT0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Glychionide A and where is it found?
A1: this compound is a flavonaside, a type of flavonoid compound, found in the roots of the Glycyrrhiza glabra plant []. This plant is more commonly known as licorice.
Q2: What are the known biological activities of this compound?
A2: Research indicates that this compound exhibits antitumor effects against human pancreatic cancer cells []. These effects are thought to be mediated through the activation of both apoptotic and autophagic pathways within the cancer cells.
Q3: How does the chemical structure of this compound relate to its activity?
A3: While the provided research doesn't delve into specific structure-activity relationships for this compound, it does highlight that it is a flavonaside []. Flavonoids, in general, are known for their antioxidant and potential anticancer properties. Further research is needed to understand the specific structural features of this compound that contribute to its observed antitumor activity.
Q4: What is the future research direction for this compound?
A4: While in vitro studies have shown promising anticancer activity of this compound, further research, particularly in vivo studies, are necessary []. These studies will help to determine the potential therapeutic efficacy of this compound in treating pancreatic cancer and other diseases.
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